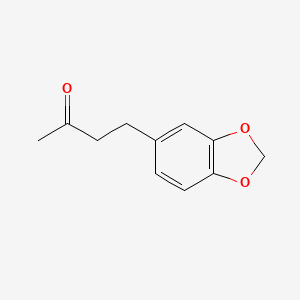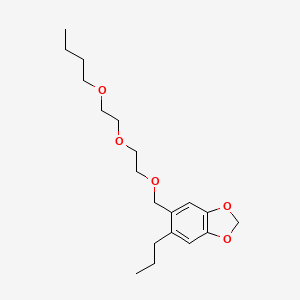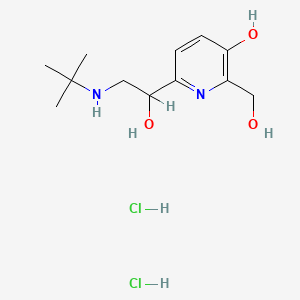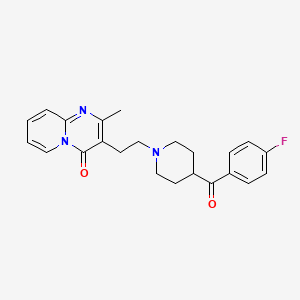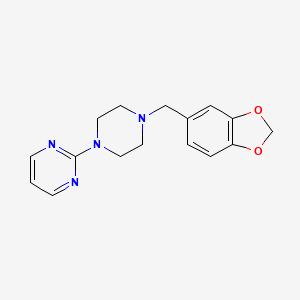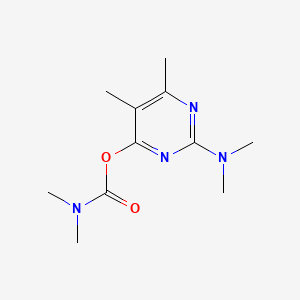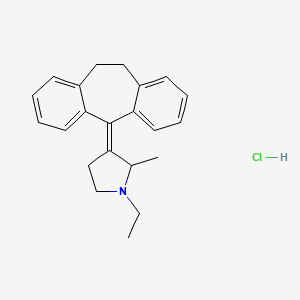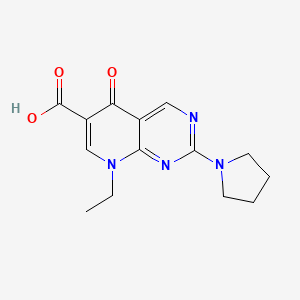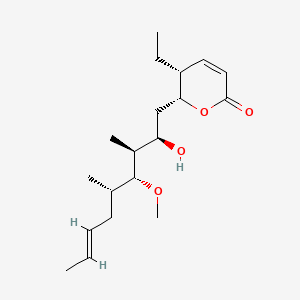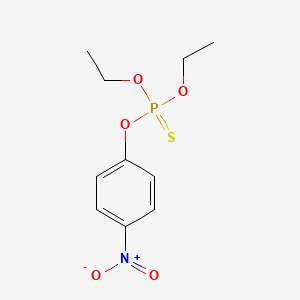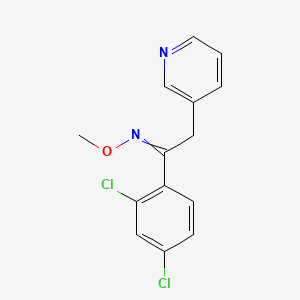
ピリフェノックス
概要
説明
Pyrifenox is an antifungal compound primarily used in controlling powdery mildews of field-grown fruits, mainly wine grapes, mango, and nectarine trees . It is an analytical standard with the empirical formula C14H12Cl2N2O and a molecular weight of 295.16 .
Molecular Structure Analysis
The molecular structure of Pyrifenox is characterized by the formula C14H12Cl2N2O . It exists in the Z- and E- isomeric forms .
Physical And Chemical Properties Analysis
Pyrifenox is a compound with the molecular formula C14H12Cl2N2O and a molecular weight of 295.16 . It exists in the Z- and E- isomeric forms .
科学的研究の応用
抗真菌剤
ピリフェノックスは、エルゴステロールの生合成を阻害することにより、植物病原菌に影響を与える抗真菌化合物です。 。エルゴステロールは、真菌細胞膜の必須成分であり、その阻害は真菌の死につながる可能性があります。
クリプトコッカス症の治療
クリプトコッカス症は、生命を脅かす真菌感染症です。ピリフェノックスは、この全身性真菌症の主要な原因であるクリプトコッカス・ネオフォルマンスとクリプトコッカス・ガッティに対する効果について研究されています。 。
真菌の増殖阻害
ピリフェノックスは、クリプトコッカス・ネオフォルマンスの増殖を阻害することが示されています。しかし、クリプトコッカス・ガッティに対する効果は有意に低かった 。
エフラックスポンプ阻害剤
クリプトコッカス・ガッティのピリフェノックスに対する耐性は、特にAFR1とAFR2のエフラックスポンプ遺伝子の発現に関連していました。これらの遺伝子の発現が欠損した変異細胞は、ピリフェノックスに対して感受性になりました。 。
カプセル構造修飾剤
ピリフェノックスは、クリプトコッカス・ネオフォルマンスとクリプトコッカス・ガッティの両方のカプセルの寸法に影響を与えます。しかし、効果は各種で異なります。C. ネオフォルマンスでは、GXM繊維は短く、均等に分布していましたが、C. ガッティでは、繊維の数が減少しました。 。
GXM輸出の阻害剤
グルクロンオキシロマンナン(GXM)は、クリプトコッカスの主要なカプセル成分です。ピリフェノックスで処理した後、両方の種でGXMの分泌が著しく減少したことから、ピリフェノックスはGXM輸出の阻害剤としての役割を果たす可能性が示されました。 。
作用機序
Target of Action
Pyrifenox is an antifungal compound that primarily targets the biosynthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, playing a role similar to cholesterol in animal cells. By inhibiting ergosterol biosynthesis, Pyrifenox disrupts the integrity and function of the fungal cell membrane .
Mode of Action
Pyrifenox interacts with its target by inhibiting the biosynthesis of ergosterol . This inhibition disrupts the structure and function of the fungal cell membrane, leading to impaired growth and eventual cell death . The compound’s effectiveness can vary among different fungal species, possibly due to differences in the expression of efflux pump genes .
Biochemical Pathways
The primary biochemical pathway affected by Pyrifenox is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting this pathway, Pyrifenox disrupts the normal function of the cell membrane, leading to impaired growth and cell death .
Result of Action
The molecular and cellular effects of Pyrifenox’s action primarily involve the disruption of cell membrane integrity and function due to inhibited ergosterol biosynthesis . This leads to impaired growth and eventual death of the fungal cells . In addition, Pyrifenox has been shown to affect the architecture of the fungal capsule and the export of the major capsule component, glucuroxylomannan (GXM), in certain fungal species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrifenox. For instance, the compound’s effectiveness can vary among different fungal species, possibly due to differences in the expression of efflux pump genes . Additionally, the compound’s persistence in the environment suggests that environmental conditions such as temperature, pH, and soil composition could potentially influence its stability and activity .
Safety and Hazards
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCAYZTYMHQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042359 | |
| Record name | Pyrifenox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88283-41-4 | |
| Record name | Pyrifenox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88283-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrifenox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Pyrifenox?
A: Pyrifenox primarily acts as an ergosterol biosynthesis inhibitor [, , , ]. It specifically targets the C-14 demethylation step in the ergosterol biosynthesis pathway [, , ].
Q2: How does the inhibition of ergosterol biosynthesis affect fungi?
A: Ergosterol is a crucial component of fungal cell membranes, analogous to cholesterol in animal cells. Inhibiting its biosynthesis disrupts membrane integrity and fluidity, ultimately leading to fungal cell death [, ].
Q3: Are there any differences in the efficacy of Pyrifenox against different fungal species?
A: Yes, research has shown that Pyrifenox exhibits differential effects on Cryptococcus neoformans and Cryptococcus gattii. While it effectively inhibits the growth of C. neoformans, it is significantly less effective against C. gattii []. This difference in sensitivity is attributed to the expression of efflux pump genes, particularly AFR1 and AFR2, in C. gattii. Mutant C. gattii cells lacking these genes show increased sensitivity to Pyrifenox [].
Q4: Does Pyrifenox impact GXM export in Cryptococcus species?
A: Yes, treatment with Pyrifenox significantly reduces the secretion of GXM in both C. neoformans and C. gattii [].
Q5: What is the molecular formula and weight of Pyrifenox?
A5: While the provided research papers don't explicitly state the molecular formula and weight of Pyrifenox, they provide its chemical structure, which can be used to deduce this information.
Q6: Is there any spectroscopic data available for Pyrifenox?
A: The electrochemical behavior of Pyrifenox has been investigated using techniques like DC polarography, cyclic voltammetry, AC polarography, and differential pulse polarography []. This research provides valuable insights into its reduction behavior under various pH conditions.
Q7: What are the known resistance mechanisms to Pyrifenox in fungi?
A: One of the main resistance mechanisms observed is the overexpression of efflux pump genes, particularly AFR1 and AFR2, as seen in C. gattii []. These pumps can effectively expel Pyrifenox from the fungal cells, reducing its efficacy.
Q8: Does cross-resistance exist between Pyrifenox and other fungicides?
A: Yes, cross-resistance has been observed between Pyrifenox and other Demethylation Inhibitor (DMI) fungicides. For instance, strains of Venturia inaequalis resistant to flusilazole also exhibited resistance to Pyrifenox []. Similarly, Ustilago maydis mutants with major gene mutations conferring resistance to fenpropimorph showed cross-resistance to fenpropidin and tridemorph, but not to inhibitors of earlier steps in ergosterol biosynthesis or to triazoles and Pyrifenox []. Conversely, minor gene mutants displayed increased sensitivity to triazoles and Pyrifenox [].
Q9: What is known about the toxicity of Pyrifenox?
A: While the provided abstracts do not extensively detail Pyrifenox toxicity, one study reports on allergic contact dermatitis caused by exposure to Rondo-M®, a fungicide containing Pyrifenox and mancozeb []. Patch testing confirmed the allergic reaction to both components []. This highlights the potential for Pyrifenox to cause skin sensitization in certain individuals.
Q10: What is the environmental impact of Pyrifenox?
A: Although the provided abstracts lack specific details on the environmental impact of Pyrifenox, one study shows that its dissipation is enhanced when biofumigation with solarization is used as a soil disinfestation method []. This suggests that specific agricultural practices can influence its degradation in the environment.
Q11: What analytical methods are employed to detect and quantify Pyrifenox?
A: Various techniques have been used to analyze Pyrifenox, including gas chromatography with electron capture detection (GC-ECD) [], differential pulse polarography [], capillary electrophoresis with ultraviolet detection (CE-UV) [, ], and capillary electrophoresis-electrospray ionization-quadrupole ion trap-tandem mass spectrometry (CE-ESI-MS/MS) [, ].
Q12: Are there any known alternatives to Pyrifenox for controlling fungal diseases?
A: Several alternative fungicides have been investigated for their effectiveness against various fungal pathogens. These include, but are not limited to, flusilazole, propiconazole, triflumizole, fenpropimorph, iprodione, procymidone, chlozolinate, quintozene, chloroneb, tolclofos-methyl, cyprodinil, fenhexamid, benomyl, fludioxonil, difenoconazole, penconazole, carbendazim, thiabendazole, fosetyl-aluminium, and propiconazole [, , , ]. The choice of the most suitable alternative depends on the specific fungal pathogen, host plant, and environmental factors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

